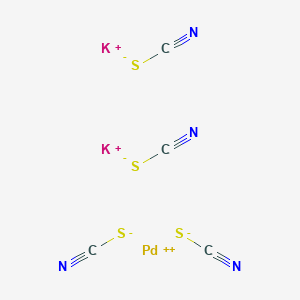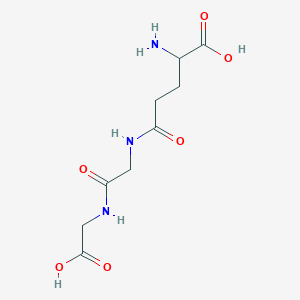
Dipotassium tetrakis(thiocyanato-S)palladate(2-)
Overview
Description
Dipotassium tetrakis(thiocyanato-S)palladate(2-) is a coordination compound with the chemical formula K₂[Pd(SCN)₄]. It consists of a palladium(II) ion coordinated by four thiocyanate ligands through the sulfur atoms, and two potassium ions to balance the charge. This compound is known for its unique structural and chemical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium tetrakis(thiocyanato-S)palladate(2-) can be synthesized by reacting palladium(II) chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction is typically carried out at room temperature for 24 hours. The resulting mixture is then filtered, and the solvent is evaporated to yield an orange-red powder .
Industrial Production Methods
While specific industrial production methods for dipotassium tetrakis(thiocyanato-S)palladate(2-) are not well-documented, the synthesis process can be scaled up by adjusting the quantities of reactants and solvents used. The reaction conditions remain similar, with careful control of temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dipotassium tetrakis(thiocyanato-S)palladate(2-) undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be substituted by other ligands such as halides or phosphines.
Oxidation and Reduction: The palladium center can undergo redox reactions, changing its oxidation state.
Coordination Reactions: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. These reactions are typically carried out in organic solvents at room temperature.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the palladium center.
Coordination Reactions: Various metal salts or organic ligands can be used to form new complexes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides yield palladium halide complexes, while coordination reactions with organic ligands form new coordination compounds.
Scientific Research Applications
Dipotassium tetrakis(thiocyanato-S)palladate(2-) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other palladium complexes and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the preparation of materials with specific electronic and catalytic properties.
Mechanism of Action
The mechanism by which dipotassium tetrakis(thiocyanato-S)palladate(2-) exerts its effects involves the coordination of the palladium center with various ligands. The thiocyanate ligands stabilize the palladium ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the palladium center.
Comparison with Similar Compounds
Similar Compounds
- Potassium tetrakis(thiocyanato-S)nickelate(2-)
- Potassium tetrakis(thiocyanato-S)platinat(2-)
- Potassium tetrakis(thiocyanato-S)cobaltate(2-)
Uniqueness
Dipotassium tetrakis(thiocyanato-S)palladate(2-) is unique due to the specific coordination environment of the palladium center and the stability provided by the thiocyanate ligands. This stability and the ability to undergo various chemical reactions make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
dipotassium;palladium(2+);tetrathiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHNS.2K.Pd/c4*2-1-3;;;/h4*3H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPKOWGFRITBO-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2N4PdS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162928 | |
| Record name | Dipotassium tetrakis(thiocyanato-S)palladate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14516-47-3 | |
| Record name | Dipotassium tetrakis(thiocyanato-S)palladate(2-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium tetrakis(thiocyanato-S)palladate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetrakis(thiocyanato-S)palladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)













